molecular formula C18H22IN5O B2678217 N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 923150-79-2

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B2678217
CAS No.: 923150-79-2
M. Wt: 451.312
InChI Key: ZFLMJEBLWSGKIL-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core, a privileged scaffold frequently found in bioactive molecules and FDA-approved drugs due to its favorable physicochemical properties and ability to contribute to key interactions with biological targets . The specific substitution pattern on the piperazine ring, particularly the 2-iodobenzoyl group, is a common structural motif used to modulate affinity and selectivity for various receptor types. Piperazine-containing compounds are extensively investigated for their potential interactions with the central nervous system (CNS). Related compounds have been developed as potent and selective ligands for neurological targets, including sigma receptors (implicated in neuropathic pain and neurodegenerative diseases) , dopamine receptors , and serotonin (5-HT1A) receptors . The presence of the pyrimidine-4-amine group further enhances its research value, as this heterocycle is a key pharmacophore in numerous kinase inhibitors and other enzyme targets. The iodine atom on the benzoyl group offers a potential site for further chemical modification or for use in radiolabeling studies, making this compound a versatile intermediate for developing diagnostic imaging agents or new chemical entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to use this high-purity compound to explore its potential applications in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a tool compound for probing biological systems.

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLMJEBLWSGKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

    Iodination of the benzoyl group:

    Final coupling: The final step involves coupling the iodinated benzoyl-piperazine intermediate with the ethylated pyrimidine core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the benzoyl group to a corresponding alcohol.

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce alcohols, and substitution reactions may result in various substituted benzoyl derivatives.

Scientific Research Applications

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of pyrimidine-piperazine hybrids. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Piperazine Substituent Other Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrimidin-4-amine 2-Iodobenzoyl N-Ethyl, C-6 methyl C₁₉H₂₂IN₅O ~475.3 (calculated) Potential kinase/receptor modulation
N-ethyl-2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine Pyrimidin-4-amine 4-Iodophenyl sulfonyl N-Ethyl, C-6 methyl C₁₈H₂₂IN₅O₂S 543.4 Sulfonyl group enhances acidity/solubility
G868-1212 Pyrimidin-4-amine 4-Ethoxy-3,5-dimethylbenzenesulfonyl N-(4-Methoxyphenyl), C-6 methyl C₂₆H₃₃N₅O₄S 535.6 High lipophilicity; screening compound
6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-styryl]pyrimidin-4-amine Pyrimidin-4-amine 4-Methylpiperazine Styryl (vinyl-phenyl), C-5 methyl pyrazole C₂₁H₂₅N₇ 375.5 Fluorescence properties; potential imaging agent
6-(Imidazo[1,2-a]pyridin-6-yl)-N-ethyl-N-phenylquinazolin-4-amine Quinazolin-4-amine None (imidazo[1,2-a]pyridine) N-Ethyl, N-phenyl C₂₂H₂₀N₆ 368.4 Anticancer screening (e.g., kinase inhibition)

Key Observations :

  • Piperazine Modifications: The target compound’s 2-iodobenzoyl group distinguishes it from sulfonyl () or methylpiperazine () derivatives. Iodine’s polarizability may enhance target binding compared to smaller halogens or non-halogenated groups.
  • Substituent Effects : Ethyl/methyl groups (target compound) vs. styryl () or trifluoroethyl () alter steric bulk and electronic profiles, impacting solubility and receptor affinity.

Pharmacological and Physicochemical Properties

  • Solubility : Sulfonyl groups () improve aqueous solubility via hydrogen bonding, whereas iodobenzoyl may reduce it.
  • Biological Activity: Piperazine-pyrimidine hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) or adenosine receptor antagonists. The styryl derivative () may exhibit fluorescence for cellular tracking, while the target compound’s iodine could favor halogen bonding in enzyme active sites .

Biological Activity

N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring, a piperazine moiety, and a benzoyl group with an iodine substituent. Its molecular formula is C18H22IN5OC_{18}H_{22}IN_5O . The presence of iodine suggests potential applications in radiopharmaceuticals or as a halogen-bonding agent in medicinal chemistry.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related research provides insights into its potential biological activities:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar heterocyclic structures have demonstrated AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. For instance, derivatives of coumarin and thiazole have shown promising results with IC50 values as low as 2.7 µM .
  • Antibacterial Activity : Research on related piperazine derivatives indicates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound may exhibit similar properties .
  • Molecular Docking Studies : In silico studies involving similar compounds have revealed favorable binding interactions with various biological targets, indicating that this compound could interact effectively with key enzymes or receptors involved in disease mechanisms.

Data Table of Related Compounds

Compound NameStructureBiological ActivityReference
Coumarin DerivativeCoumarinAChE Inhibition (IC50 = 2.7 µM)
Piperazine AnalogPiperazineAntibacterial against S. aureus
Thiazole CompoundThiazoleAnticancer activity

Q & A

Q. What are the key synthetic pathways for synthesizing N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine?

The synthesis typically involves multi-step reactions:

  • Piperazine Ring Formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes to construct the piperazine moiety .
  • Core Assembly : Condensation of a pyrimidine precursor (e.g., 6-methylpyrimidin-4-amine) with iodobenzoyl-substituted piperazine under reflux in solvents like ethanol or DMSO, often with catalysts such as Pd or Cu for coupling reactions .
  • Substitution Reactions : Introduction of the ethyl group via nucleophilic substitution or reductive amination .

Q. Key Reaction Conditions :

StepSolventCatalystTemperatureYield (%)
Piperazine formationEthanolNone80°C~60-70
Pyrimidine-piperazine couplingDMSOPd(OAc)₂120°C45-55
Ethyl group additionTHFNaBH₄RT70-80

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl, methyl, iodobenzoyl groups) .
  • X-ray Crystallography : Resolves 3D structure, including dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening : Transition metals like Pd(PPh₃)₄ improve coupling efficiency in piperazine-pyrimidine conjugation (yield increase from 45% to 65%) .
  • Computational Modeling : Quantum chemical calculations (DFT) predict transition states and guide solvent/catalyst selection, reducing trial-and-error experimentation .

Q. How can contradictory biological activity data be resolved for this compound?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., para-methoxyphenylpiperazine vs. iodobenzoyl derivatives) to identify critical substituents .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., kinase inhibition) .
  • Molecular Dynamics Simulations : Evaluate binding pocket interactions to explain variability in IC₅₀ values across studies .

Q. Example SAR Comparison :

SubstituentTarget (e.g., Kinase X)IC₅₀ (nM)Notes
IodobenzoylKinase X12 ± 2High selectivity due to halogen interactions
NitrobenzenesulfonylKinase X250 ± 30Steric hindrance reduces binding

Q. What computational methods are effective for predicting pharmacological profiles?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, cytochrome P450 interactions, and blood-brain barrier penetration .
  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) to design novel derivatives with improved synthetic feasibility .

Methodological Notes

  • Data Contradiction Resolution : Cross-validate experimental results with orthogonal assays (e.g., SPR + enzymatic activity assays) to confirm biological relevance .
  • Crystallographic Refinement : Use SHELX or PHENIX for high-resolution structural data to resolve ambiguities in substituent orientation .

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